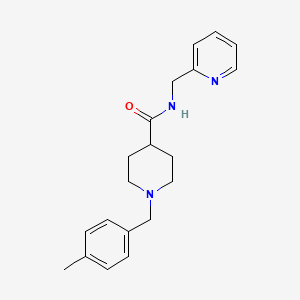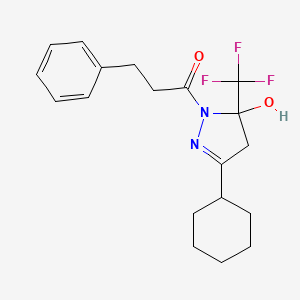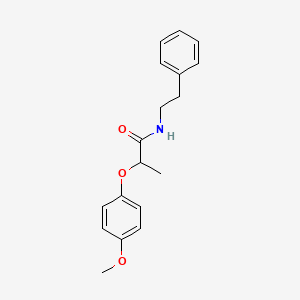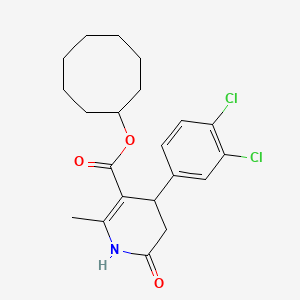
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings with a dioxole ring.
Scientific Research Applications
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported its activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Additionally, this compound has been shown to possess antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate involves the inhibition of tubulin polymerization, which is a critical process for cell division and proliferation. This compound binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the normal cell cycle progression. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, while in vivo studies have demonstrated its efficacy in inhibiting tumor growth in animal models. Additionally, this compound has been shown to possess low toxicity and good bioavailability, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate in lab experiments include its high potency against cancer cells, low toxicity, and good bioavailability. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to investigate its long-term effects and potential side effects.
Future Directions
There are several future directions for the research and development of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate. One direction is to explore its potential applications in combination therapy with other anticancer agents to enhance its efficacy and reduce potential side effects. Another direction is to investigate its potential applications in other fields, such as material science and nanotechnology. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesis Methods
The synthesis of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate involves several steps, including the reaction of 2-chloro-6-fluorobenzyl alcohol with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity. This method has been optimized by several researchers to improve the efficiency and scalability of the synthesis process.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c16-11-2-1-3-12(17)10(11)7-19-15(18)9-4-5-13-14(6-9)21-8-20-13/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIPSRJHOLTNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)


![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)

![methyl 4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4930647.png)


![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)

![4-{[(4-methyl-8-quinolinyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930688.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930692.png)